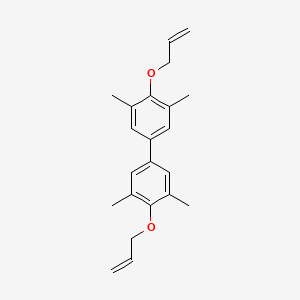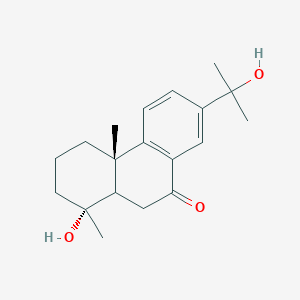![molecular formula C17H25FN2O2 B12436330 1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine CAS No. 887582-35-6](/img/structure/B12436330.png)
1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine is a synthetic organic compound featuring a piperidine ring, a common motif in medicinal chemistry. The compound is characterized by a tert-butoxycarbonyl (Boc) protecting group and a 4-fluoro-phenylamino substituent. It is primarily used as a pharmaceutical intermediate and has various applications in scientific research .
Méthodes De Préparation
The synthesis of 1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine involves several steps:
Starting Materials: N-(tert-Butoxycarbonyl)-4-piperidone and 4-Fluoroaniline.
Reaction Conditions: Sodium cyanoborohydride (661 mg, 10.0 mmol) is added to a methylene chloride solution (30 ml) of t-butyl 4-oxopiperidine-1-carboxylate (2.66 g, 13.1 mmol), 4-fluoroaniline (1.46 g, 13.1 mmol), and acetic acid (0.750 ml, 13.1 mmol) at 0°C. The mixture is stirred at room temperature for 15 hours.
Workup: A saturated aqueous sodium hydrogencarbonate solution is added to the reaction solution, followed by extraction with ethyl acetate. The extract is washed sequentially with water and saline, and dried over anhydrous sodium sulfate.
Analyse Des Réactions Chimiques
1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc protecting group and the 4-fluoro-phenylamino substituent.
Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include sodium cyanoborohydride, acetic acid, and methylene chloride.
Applications De Recherche Scientifique
1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the development of pharmaceutical drugs.
Industry: Utilized in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:
1-Boc-4-(4-chloro-phenylamino)-methyl-piperidine: Similar structure but with a chloro substituent instead of a fluoro group.
1-Boc-4-(4-methyl-phenylamino)-methyl-piperidine: Features a methyl group instead of a fluoro group.
1-Boc-4-(4-nitro-phenylamino)-methyl-piperidine: Contains a nitro group instead of a fluoro group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
887582-35-6 |
|---|---|
Formule moléculaire |
C17H25FN2O2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
tert-butyl 4-[(4-fluoroanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)12-19-15-6-4-14(18)5-7-15/h4-7,13,19H,8-12H2,1-3H3 |
Clé InChI |
VKLPQSWCVPSVJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


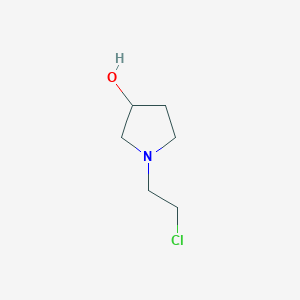
![(1S,5S,9S)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid](/img/structure/B12436275.png)
![1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12436276.png)
![8,8-dimethyl-7-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione](/img/structure/B12436286.png)
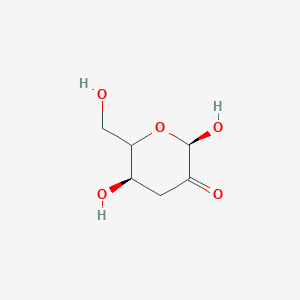
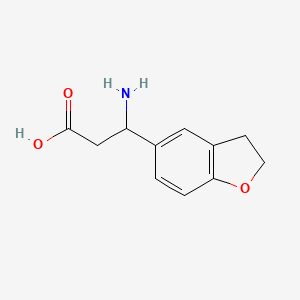

![cyclopenta-1,3-diene;dicyclohexyl-[(1S)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron](/img/structure/B12436304.png)
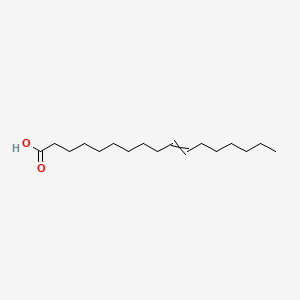
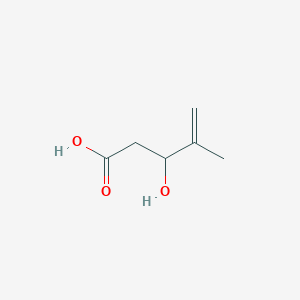
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B12436307.png)
